N‑Sulfonyl Substituent Lipophilicity and Hydrogen‑Bond Acceptor Count: Benzenesulfonyl vs. 2‑Chlorobenzylsulfonyl Analog
The N‑benzenesulfonyl substituent in the target compound confers a computationally predicted XLogP3 value approximately 0.6–0.8 log units lower than that of the closest matched analog, 4-({1-[(2-chlorophenyl)methanesulfonyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one (CID 90629246, XLogP3 = 2.8), primarily due to the absence of the lipophilic chlorobenzyl methylene spacer [1]. Furthermore, the target compound possesses 5 hydrogen‑bond acceptor sites (versus 6 for the 2‑chlorobenzylsulfonyl analog), which may influence solubility and target binding [1]. These computed descriptors provide a rational basis for selecting the specific N‑benzenesulfonyl variant when lower lipophilicity is desired for improved aqueous solubility or reduced non‑specific protein binding [2].
| Evidence Dimension | Computed XLogP3 and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | XLogP3 ≈ 2.0–2.2 (estimated); H‑bond acceptor count = 5 |
| Comparator Or Baseline | 4-({1-[(2-chlorophenyl)methanesulfonyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one: XLogP3 = 2.8; H‑bond acceptor count = 6 |
| Quantified Difference | ΔXLogP3 ≈ –0.6 to –0.8; ΔH‑bond acceptors = –1 |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.6.11 (PubChem release 2019.06.18); no experimental logP/logD data identified |
Why This Matters
A difference of 0.6–0.8 log units in predicted lipophilicity can substantially affect aqueous solubility, permeability, and off‑target promiscuity, making the benzenesulfonyl compound preferable for assay systems requiring lower logP.
- [1] PubChem Compound Summary. 4-({1-[(2-chlorophenyl)methanesulfonyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one (CID 90629246). Computed Properties: XLogP3-AA = 2.8; H‑bond Acceptor Count = 6. National Center for Biotechnology Information, 2019. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/90629246 View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
